N-Boc-(+/-)-3-aminohept-6-ene-al; 98%

Description

The exact mass of the compound N-Boc-(+/-)-3-aminohept-6-ene-al; 98% is 227.15214353 g/mol and the complexity rating of the compound is 243. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-Boc-(+/-)-3-aminohept-6-ene-al; 98% suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Boc-(+/-)-3-aminohept-6-ene-al; 98% including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[(3R)-1-oxohept-6-en-3-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-5-6-7-10(8-9-14)13-11(15)16-12(2,3)4/h5,9-10H,1,6-8H2,2-4H3,(H,13,15)/t10-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQSVBNCEZCRCFO-SNVBAGLBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC=C)CC=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCC=C)CC=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What are the chemical properties of N-Boc-(+/-)-3-aminohept-6-ene-al?

An In-depth Technical Guide to the Chemical Properties of N-Boc-(+/-)-3-aminohept-6-ene-al

Introduction

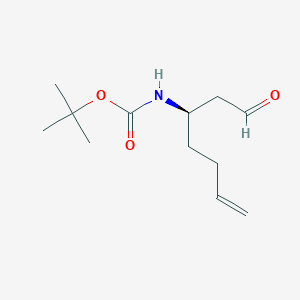

N-Boc-(+/-)-3-aminohept-6-ene-al is a chiral building block of significant interest in synthetic organic chemistry. Its unique combination of a terminal alkene, a protected secondary amine, and a reactive aldehyde functionality makes it a versatile intermediate for the synthesis of complex molecular architectures, including nitrogen-containing heterocycles and other biologically active molecules. The tert-butyloxycarbonyl (Boc) protecting group provides stability to the amine under various reaction conditions, allowing for selective transformations at other parts of the molecule. This guide provides a comprehensive overview of the predicted chemical properties, reactivity, and spectroscopic signature of this compound, offering valuable insights for researchers and drug development professionals.

Molecular Structure and Physicochemical Properties

The structure of N-Boc-(+/-)-3-aminohept-6-ene-al features a seven-carbon chain with an aldehyde at one end (C1), a Boc-protected amino group at the third carbon (C3), and a terminal double bond between C6 and C7. The presence of a stereocenter at C3 results in a racemic mixture of (R) and (S) enantiomers.

Caption: Chemical structure of N-Boc-(+/-)-3-aminohept-6-ene-al.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of N-Boc-(+/-)-3-aminohept-6-ene-al. These values are calculated based on its structure, with some properties estimated by comparison to its saturated analog, N-Boc-(+/-)-3-aminoheptanal[1].

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₁NO₃ | Calculated |

| Molecular Weight | 227.30 g/mol | Calculated |

| Appearance | Expected to be a colorless to pale yellow oil | Analogy[2] |

| Boiling Point | Not available; likely decomposes at high temperatures | N/A |

| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. Slightly soluble in water. | Analogy[3] |

| Chirality | Racemic mixture | Topic |

Reactivity and Chemical Behavior

The chemical behavior of N-Boc-(+/-)-3-aminohept-6-ene-al is dictated by its three key functional groups: the N-Boc protected amine, the aldehyde, and the terminal alkene. The strategic use of the Boc group allows for selective reactions at the aldehyde and alkene moieties.

The N-Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group in organic synthesis due to its stability and ease of removal under specific conditions.[4][5]

-

Stability: The N-Boc group is stable to a wide range of nucleophilic and basic conditions, as well as catalytic hydrogenation.[4][6] This robustness allows for a broad scope of chemical transformations to be performed on other parts of the molecule without affecting the protected amine.

-

Lability: The Boc group is readily cleaved under acidic conditions.[4] The most common method for deprotection involves treatment with strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[4][7] Thermal deprotection is also possible, though it often requires high temperatures.[7][8]

Caption: General mechanism of N-Boc deprotection.

The Aldehyde Functionality

The aldehyde group is a versatile functional group that can undergo a variety of transformations:

-

Nucleophilic Addition: The electrophilic carbon of the aldehyde is susceptible to attack by nucleophiles, such as organometallic reagents (Grignard, organolithium) and ylides (Wittig reaction), to form secondary alcohols or new carbon-carbon bonds.

-

Reduction: The aldehyde can be selectively reduced to a primary alcohol using mild reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Oxidation: The aldehyde can be oxidized to a carboxylic acid using various oxidizing agents, such as potassium permanganate (KMnO₄) or Jones reagent.

-

Reductive Amination: In the presence of an amine and a reducing agent (e.g., sodium cyanoborohydride), the aldehyde can undergo reductive amination to form a new amine.

The Terminal Alkene Functionality

The terminal double bond offers another site for chemical modification:

-

Hydrogenation: The alkene can be reduced to an alkane through catalytic hydrogenation, typically using a palladium catalyst (Pd/C) and hydrogen gas.

-

Oxidation: The double bond can be cleaved oxidatively (e.g., ozonolysis) to yield a shorter-chain aldehyde or carboxylic acid. It can also be dihydroxylated to form a diol.

-

Addition Reactions: The alkene can undergo various addition reactions, such as hydroboration-oxidation to form an anti-Markovnikov alcohol, or halogenation to form a dihalide.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

-

Aldehyde Proton: A characteristic singlet or triplet around δ 9.5-9.8 ppm.

-

Vinyl Protons: Signals in the range of δ 4.9-5.9 ppm, showing complex splitting patterns due to geminal and vicinal coupling.

-

Boc Group: A sharp singlet at approximately δ 1.45 ppm, integrating to 9 protons.

-

CH-N Proton: A multiplet around δ 3.5-4.0 ppm.

-

Alkyl Protons: A series of multiplets in the upfield region (δ 1.2-2.5 ppm).

-

NH Proton: A broad singlet that may appear between δ 4.5-5.5 ppm, which is exchangeable with D₂O.

¹³C NMR Spectroscopy

-

Aldehyde Carbonyl: A signal in the downfield region, around δ 200-205 ppm.

-

Boc Carbonyl: A signal around δ 155-156 ppm.[9]

-

Boc Quaternary Carbon: A signal around δ 79-80 ppm.[2]

-

Vinyl Carbons: Signals in the range of δ 114-140 ppm.

-

CH-N Carbon: A signal around δ 50-60 ppm.

-

Boc Methyl Carbons: A signal around δ 28 ppm.[2]

-

Alkyl Carbons: Signals in the upfield region (δ 20-40 ppm).

Infrared (IR) Spectroscopy

-

N-H Stretch: A moderate absorption band around 3350 cm⁻¹.[9]

-

C-H Stretches (Aliphatic and Vinylic): Bands in the range of 2850-3100 cm⁻¹.

-

Aldehyde C=O Stretch: A strong, sharp absorption band around 1720-1740 cm⁻¹.

-

Boc C=O Stretch: A strong absorption band around 1690-1700 cm⁻¹.[2][9]

-

C=C Stretch: A weak to moderate band around 1640 cm⁻¹.

Synthetic Applications and Protocols

N-Boc-(+/-)-3-aminohept-6-ene-al is a valuable precursor for the synthesis of various nitrogen-containing compounds. Its bifunctional nature (aldehyde and alkene) allows for sequential or tandem reactions to construct complex molecular scaffolds. For instance, the aldehyde can be used as a handle for chain extension or cyclization, while the alkene can participate in metathesis or other addition reactions.

Representative Experimental Protocol: N-Boc Deprotection

The following is a general procedure for the deprotection of the N-Boc group, based on standard literature methods.[4][10] This protocol should be adapted and optimized for the specific substrate and scale of the reaction.

Objective: To remove the N-Boc protecting group from N-Boc-(+/-)-3-aminohept-6-ene-al to yield (+/-)-3-aminohept-6-ene-al.

Materials:

-

N-Boc-(+/-)-3-aminohept-6-ene-al

-

Dichloromethane (DCM) or other suitable organic solvent

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve N-Boc-(+/-)-3-aminohept-6-ene-al (1 equivalent) in dichloromethane (approximately 10 mL per gram of substrate).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add trifluoroacetic acid (5-10 equivalents) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully concentrate the mixture under reduced pressure to remove the excess TFA and solvent.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free amine.

-

Purify the product by column chromatography if necessary.

Caption: Workflow for N-Boc deprotection.

Conclusion

N-Boc-(+/-)-3-aminohept-6-ene-al is a promising synthetic intermediate with a rich and versatile chemical profile. Its distinct functional groups—a stable yet removable protected amine, a reactive aldehyde, and a modifiable alkene—offer multiple avenues for the construction of complex and potentially bioactive molecules. This guide provides a foundational understanding of its expected chemical properties and reactivity, serving as a valuable resource for chemists engaged in the design and execution of novel synthetic strategies.

References

-

Der Pharma Chemica. (n.d.). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Retrieved from [Link]

-

PubChem. (n.d.). N-Boc-(+/-)-3-aminoheptanal. Retrieved from [Link]

-

PMC. (n.d.). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Retrieved from [Link]

-

ResearchGate. (n.d.). N-Boc-protected amino aldehydes 1-6. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of N-BOC amines by various routes. Retrieved from [Link]

-

ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]

-

Sciforum. (2005, November 1). Studies towards use of di-tert-butyl-dicarbonate both as a protecting and activating group in the synthesis of dipeptide. Retrieved from [Link]

-

ResearchGate. (2002, April). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

MDPI. (2019, October 25). Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates. Retrieved from [Link]

-

PMC. (2024, November 11). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. Retrieved from [Link]

-

PubMed. (2024, November 11). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. Retrieved from [Link]

-

PMC. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]

-

Organic Syntheses. (n.d.). N-tert-Butoxycarbonyl-L-phenylalanine. Retrieved from [Link]

-

UKnowledge. (2020, June 23). Mild Deprotection of the N-Tert-Butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. Retrieved from [Link]

-

PMC. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]

-

RSC Publishing. (n.d.). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. Retrieved from [Link]

Sources

- 1. N-Boc-(+/-)-3-aminoheptanal | C12H23NO3 | CID 91757981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (S)-N-Boc-3-aminobutyric acid | 158851-30-0 [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. uknowledge.uky.edu [uknowledge.uky.edu]

The Boc Protecting Group: A Mechanistic and Practical Guide for Advanced Synthesis

Executive Summary

The tert-butyloxycarbonyl (Boc) group stands as a pillar of modern organic synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS) and medicinal chemistry.[1][2] Its utility is defined by a unique stability profile: it is inert to hydrogenolysis and strong bases, yet cleaves rapidly under acidic conditions via an entropy-driven fragmentation.

For the application scientist, mastering Boc chemistry is not about knowing how to add it, but understanding what happens when it is removed. The generation of the electrophilic tert-butyl cation during deprotection presents the primary synthetic risk (alkylation of nucleophilic residues).[3][4][5][6] This guide moves beyond standard textbook definitions to address the mechanistic causality, scavenger strategies, and orthogonality required for high-fidelity synthesis.

Mechanistic Foundations

The Boc group's efficacy relies on the steric bulk of the tert-butyl moiety and the electronic stability of the carbocation intermediate.

Installation: Entropy as the Driving Force

The reaction between an amine and Di-tert-butyl dicarbonate (

-

Key Insight: The formation of gas means the reaction should never be performed in a sealed vessel without pressure relief.

Deprotection: The Acid-Lability Paradox

Boc is stable to bases because the carbonyl carbon is sterically shielded and the tert-butoxide is a poor leaving group in

Mechanism Visualization: The following diagram illustrates the installation and the acid-mediated cleavage pathway.

Caption: Figure 1. The entropy-driven installation and acid-catalyzed fragmentation of the Boc group.

Strategic Installation & Reagents

While

Reagent Selection

| Reagent | Utility | Application Note |

| Standard | Can be used in aqueous/organic biphasic systems (Schotten-Baumann conditions). | |

| Boc-ON | Selective | Less reactive than |

| Boc-N3 (Azide) | Obsolete | Safety Risk: Historically used but poses significant explosion hazards. Replaced by |

Catalysis & Racemization Warning

DMAP (4-Dimethylaminopyridine) is often added to accelerate sluggish reactions (e.g., hindered amines).

-

Critical Risk: In amino acid chemistry, DMAP can promote racemization via the formation of an oxazolone intermediate.

-

Recommendation: Avoid DMAP when protecting chiral

-amino acids. Use mild bases like

Deprotection Dynamics & Scavenging

This is the most critical phase. The removal of Boc generates the tert-butyl cation (

The Scavenger System

You must provide a "sink" for the carbocations. The choice of scavenger depends on the substrate's sensitivity.[4]

Common Scavengers:

-

Triisopropylsilane (TIS): Highly effective hydride donor; reduces carbocations to isobutane (inert gas).

-

Water: Hydrolyzes

to tert-butanol. -

Thioanisole: Protects Methionine and Cysteine from alkylation.

Orthogonality Logic

Boc is part of a triad of protecting groups that allow for selective deprotection.[8][9]

Caption: Figure 2. Orthogonal deprotection strategies allowing selective manipulation of amine groups.[9][10]

Comparative Stability Table

| Feature | Boc | Fmoc | Cbz (Z) |

| Cleavage Reagent | TFA (neat or DCM), HCl/Dioxane | 20% Piperidine in DMF | |

| Mechanism | Acidolysis ( | Hydrogenolysis | |

| Lability | Acid Sensitive | Base Sensitive | Reduction Sensitive |

| Primary Use | Solid Phase (Merrifield), Solution Phase | Solid Phase (Standard) | Solution Phase |

Experimental Protocols

Protocol A: Standard Protection of an Amine

Derived from Organic Syntheses and standard laboratory practice.

Reagents: Amine (10 mmol),

-

Setup: Dissolve the amine in DCM (dichloromethane) in a round-bottom flask.

-

Addition: Add Triethylamine (

). Cool to 0°C if the amine is volatile or the reaction is expected to be highly exothermic. -

Reaction: Add

(dissolved in a small amount of DCM) dropwise. -

Monitoring: Stir at room temperature for 2–4 hours. Monitor by TLC (stain with Ninhydrin; free amines turn purple, Boc-amines do not).

-

Workup: Wash with 1M citric acid or 0.5M HCl (to remove unreacted amine/base), followed by saturated

and brine. Dry over

Protocol B: Deprotection with Scavenger Cocktail

Best for peptides or substrates with sensitive side chains (Trp, Met).

Reagents: Substrate, TFA, Triisopropylsilane (TIS), Water.

Cocktail Ratio: TFA : TIS :

-

Preparation: Prepare the cleavage cocktail fresh. Premixing ensures the scavengers are active immediately upon acid contact.

-

Reaction: Add the cocktail to the solid substrate (approx. 10 mL per gram of resin/substrate).

-

Time: Stir for 1–2 hours at room temperature.

-

Note: Reaction turns yellow/orange due to trace oxidation or Trp species; this is normal.

-

-

Precipitation: Concentrate the TFA volume to ~20% under nitrogen flow (do not heat). Pour the residue into cold diethyl ether.

-

Isolation: The deprotected product (salt form) will precipitate. Centrifuge or filter.

Troubleshooting & "Gotchas"

The "TFA Salt" Issue

Problem: After deprotection, the amine exists as a trifluoroacetate salt. This salt is often hygroscopic and acidic.

Solution: If the free base is required for the next step, perform a basic wash (

Diketopiperazine (DKP) Formation

Problem: In dipeptide esters containing Proline or Glycine, the N-terminal amine can attack the C-terminal ester after Boc removal, forming a cyclic DKP and cleaving the peptide chain. Prevention: Avoid leaving dipeptide esters in neutral/basic solution after Boc removal. Proceed immediately to the next coupling.

Explosion Hazard

Problem: Large-scale Boc protection generates massive volumes of

References

-

Carpino, L. A. (1957). Oxidative Reactions of Hydrazines. IV. Elimination of Nitrogen from 1,1-Disubstituted-2-arenesulfonhydrazides. Journal of the American Chemical Society. Link (Foundational work on carbamate protections).

-

Merrifield, R. B. (1963). Solid Phase Peptide Synthesis.[2][9][10][14] I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society. Link (Establishes Boc as the primary group for SPPS).

-

Lundt, B. F., et al. (1978). Selective Removal of the t-Butyloxycarbonyl Group. International Journal of Peptide and Protein Research. (Seminal work on scavenger cocktails).[2]

-

Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience.[15] (The definitive handbook for stability data).

-

Organic Syntheses. N-t-Butoxycarbonyl-L-tryptophan. Org. Synth. 1980, 59, 183. Link (Validated protocol for amino acid protection).

-

Beilstein Journal of Organic Chemistry. Experimental Procedures for Boc Protection. Link (Modern experimental workflows).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. BOC deprotection [ms.bzchemicals.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 12. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]

- 13. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]

- 14. peptide.com [peptide.com]

- 15. Boc-Protected Amino Groups [organic-chemistry.org]

Stereochemical Control and Synthetic Utility of (+/-)-3-Aminohept-6-ene-al Derivatives

Executive Summary

3-Aminohept-6-ene-al is a high-value chiral synthon in the synthesis of peptidomimetics, alkaloids, and macrocyclic drugs. Its structural core features a homoallylic amine motif and a terminal alkene, enabling rapid diversification via Ring-Closing Metathesis (RCM) or cross-coupling. However, the free

Structural Analysis and Stability Protocols

The isolation of free 3-aminohept-6-ene-al is operationally hazardous to yield due to the high reactivity of the amine and aldehyde functionalities, which rapidly form thermodynamically stable oligomers (Schiff bases).

The Stability Paradox

Researchers must treat the aldehyde as a transient intermediate. Long-term storage is only viable for the

-

Target Species: 3-Aminohept-6-ene-al

-

Critical Constraint:

of free aldehyde in solution is < 1 hour at RT. -

Operational Rule: Store as the

-Boc protected methyl ester. Generate the aldehyde in situ via DIBAL-H reduction only immediately prior to the next step (e.g., reductive amination or Wittig reaction).

Retrosynthetic Disconnection

The most reliable stereoselective route disconnects the C2-C3 bond, utilizing a C2-nucleophile (acetate equivalent) and a C5-electrophile (4-pentenal).

Figure 1: Retrosynthetic logic prioritizing the stable ester intermediate over the labile aldehyde.

Asymmetric Synthesis: The Ellman Protocol

The industry-standard method for synthesizing chiral amines with high enantiomeric excess (

Step-by-Step Methodology

Phase 1: Formation of the Chiral Sulfinylimine

Objective: Activate 4-pentenal for diastereoselective nucleophilic attack.

-

Reagents: 4-Pentenal (1.0 equiv), (R)-tert-butanesulfinamide (1.1 equiv), Ti(OEt)

(2.0 equiv). -

Solvent: THF (anhydrous).

-

Protocol:

-

Mix reagents in THF under

atmosphere. -

Stir at room temperature for 12–16 hours. Ti(OEt)

acts as both a Lewis acid and a water scavenger, driving the equilibrium forward. -

Quench: Add brine. Filter the resulting titanium salts through a Celite pad.

-

Yield: Typically 85–95%.

-

Phase 2: Diastereoselective Mannich-Type Addition

Objective: Set the C3 stereocenter.

-

Reagents: Lithium enolate of methyl acetate (generated from methyl acetate + LDA) or Reformatsky reagent (BrZnCH

COOMe). -

Conditions:

C in THF. -

Mechanism: The sulfinyl group coordinates the metal (Li or Zn) in a six-membered chair-like transition state (Zimmerman-Traxler model), directing the nucleophile to the Re-face (for

auxiliary). -

Result: Formation of the protected

-amino ester.-

Stereochemistry: The (

)-auxiliary typically yields the (

-

Phase 3: Deprotection

Objective: Remove the sulfinyl group to reveal the amine.

-

Reagent: 4M HCl in Dioxane.

-

Protocol: Treat the sulfinamide intermediate with HCl/Dioxane for 30 minutes at 0°C.

-

Product: 3-aminohept-6-enoate hydrochloride salt.

Experimental Data: Optimization of Imine Formation

Table 1: Comparative efficiency of Lewis acids in sulfinylimine condensation.

| Lewis Acid | Equiv | Solvent | Temp (°C) | Conv.[1][2] (%) | Yield (%) | Notes |

| Ti(OEt) | 2.0 | THF | 25 | >98 | 92 | Standard Protocol |

| CuSO | 2.5 | DCM | 25 | 85 | 78 | Slower, heterogeneous |

| MgSO | 5.0 | DCM | Reflux | 60 | 55 | Incomplete conversion |

Derivatization and Applications

Once the stable

Workflow A: Synthesis of Dehydropiperidines (RCM)

The terminal alkene at C6 allows for Ring-Closing Metathesis (RCM) to form nitrogen heterocycles. This is critical for generating conformationally restricted peptide isosteres.

Protocol:

-

N-Allylation: React the 3-amino ester with allyl bromide (

, DMF) to install a second alkene. -

RCM: Dissolve the diene in degassed DCM (0.01 M dilution to favor cyclization over polymerization).

-

Catalyst: Add Grubbs II catalyst (2-5 mol%). Reflux for 2-4 hours.

-

Result: Formation of a chiral dehydropiperidine-3-carboxylate.

Figure 2: Synthesis of piperidine scaffolds via Ring-Closing Metathesis.

Workflow B: Peptidomimetic Incorporation

To use the scaffold as a

-

Hydrolysis: LiOH/THF/H

O to convert the methyl ester to the free acid. -

Protection: Ensure the amine is Fmoc-protected.

-

Coupling: Use standard SPPS (Solid Phase Peptide Synthesis) conditions (HATU/DIPEA). The C6 alkene remains intact for late-stage functionalization (e.g., "stapling" the peptide).

Analytical Validation

Validation of the stereochemistry is non-negotiable. The following analytical markers confirm the integrity of the synthesized derivatives.

NMR Diagnostics ( H, 400 MHz, CDCl )

-

Terminal Alkene: Distinct multiplet at

5.7–5.8 ppm (internal vinyl proton) and two doublets at -

Chiral Center (C3-H): A multiplet around

3.5–3.8 ppm. The chemical shift moves downfield if the amine is sulfinylated or acylated. -

Diastereomeric Ratio (dr): Best determined by

H NMR of the crude sulfinamide intermediate. Look for the distinct

HPLC Method (Enantiomeric Excess)

-

Column: Chiralcel OD-H or AD-H.

-

Mobile Phase: Hexane/Isopropanol (90:10 to 98:2).

-

Flow Rate: 0.5 mL/min.

-

Detection: UV at 210 nm (amide bond) or 254 nm (if derivatized with a chromophore like benzoyl chloride).

References

-

Ellman, J. A., et al. (2002). "Asymmetric Synthesis of Amines with tert-Butanesulfinamide." Chemical Reviews, 102(2), 401–442. Link

-

Tang, T. P., & Ellman, J. A. (1999).[3] "The tert-Butanesulfinyl Group: An Ideal Chiral Directing Group and Boc-Surrogate for the Asymmetric Synthesis of \u03b2-Amino Acids and Esters." Journal of Organic Chemistry, 64(1), 12–13.[3] Link

-

Grubbs, R. H. (2004). "Olefin Metathesis." Tetrahedron, 60(34), 7117–7140. Link

-

Vasudevan, A., et al. (1999). "Potent, Highly Selective, and Orally Bioavailable Inhibitors of Human Renin." Bioorganic & Medicinal Chemistry Letters, 9(19), 2949–2952. (Demonstrates utility of \u03b2-amino acid pharmacophores). Link

-

Ferreira, F., et al. (2009). "Synthesis of 3-amino-alk-5-enoic acid derivatives." European Journal of Organic Chemistry, 2009(10), 1617-1625. (Specific reference to unsaturated beta-amino acids). Link

Sources

Unlocking Chiral Scaffolds: The Strategic Role of N-Boc-(+/-)-3-aminohept-6-enal

Executive Summary: The "Linchpin" Strategy

In the landscape of modern drug discovery, N-Boc-(+/-)-3-aminohept-6-enal (hereafter referred to as BAH-Al ) represents a high-value "linchpin" intermediate. It is not merely a reagent but a divergent point in the synthesis of conformationally restricted peptidomimetics, particularly azepanes (7-membered rings) and piperidines (6-membered rings).

Its structural architecture offers three distinct reactive handles ("warheads"):

-

C1 Aldehyde: A highly reactive electrophile for Wittig olefination, reductive amination, or nucleophilic addition.

-

C3 N-Boc Amine: A protected nitrogen nucleophile, stable to base/nucleophiles but labile to acid, serving as the chiral anchor.

-

C6 Terminal Alkene: A distal handle primed for Ring-Closing Metathesis (RCM) or cross-metathesis.

This guide details the handling, synthesis, and application of BAH-Al, focusing on its utility in generating hydroxyethylene isosteres (protease inhibitor scaffolds) and cyclic amino acids .

Structural Analysis & Synthetic Utility

The utility of BAH-Al lies in its ability to undergo complexity-generating reactions rapidly. Unlike rigid scaffolds, BAH-Al is flexible until cyclized.

The Stereochemical Challenge

The prompt specifies the racemic form (+/-). However, in drug development, the specific enantiomer (usually

-

Racemic Utility: Ideal for initial Structure-Activity Relationship (SAR) screening and method development.

-

Chiral Access: The racemate can be resolved via kinetic resolution (HKR) or synthesized asymmetrically from N-Boc-allylglycine via Arndt-Eistert homologation followed by reduction.

Data: Physicochemical Profile

Note: Data represents the precursor Alcohol and Acid forms, as the Aldehyde is transient.

| Property | N-Boc-3-aminohept-6-enoic Acid (Precursor) | N-Boc-3-aminohept-6-enal (Target) |

| Molecular Weight | 243.20 g/mol | 227.30 g/mol |

| Stability | Stable Solid (Store at 2-8°C) | Unstable Oil (Use immediately) |

| Reactivity | Carboxylic Acid (Coupling) | Aldehyde (Electrophilic Addition) |

| Chiral Center | C3 (Beta-position) | C3 (Beta-position) |

| Solubility | DMSO, MeOH, DCM | DCM, THF, Toluene |

Synthesis & Access: The "Just-in-Time" Protocol

Because

The Precursor Route

The most robust route to the alcohol precursor involves the reduction of the mixed anhydride or Weinreb amide of the corresponding

Protocol: Swern Oxidation (Alcohol Aldehyde)

Causality: We utilize Swern oxidation over PCC/PDC to avoid heavy metal contamination and to maintain low temperatures (-78°C), which minimizes the risk of racemization at the C3 center (via enolization of the C2 protons).

Reagents:

Step-by-Step Methodology:

-

Activation: In a flame-dried flask under

, dissolve oxalyl chloride (1.5 eq) in dry DCM. Cool to -78°C .[2][3] Add DMSO (2.0 eq) dropwise. -

Oxidation: Add N-Boc-3-aminohept-6-en-1-ol (1.0 eq) in DCM dropwise over 10 mins.

-

Elimination: Add

(5.0 eq) dropwise.-

Observation: A white precipitate (

) will form. The mixture may turn pale yellow.

-

-

Workup: Allow the reaction to warm to 0°C (do not exceed room temp). Quench with saturated

. Extract with DCM, wash with brine, dry over -

Isolation: Concentrate under reduced pressure at <30°C .

-

Critical: Do not column purify unless absolutely necessary (silica is slightly acidic and can degrade the aldehyde). Use crude for the next step immediately.

-

Strategic Applications: The Reaction Hub

The following Graphviz diagram illustrates the divergent pathways accessible from BAH-Al.

Figure 1: Divergent synthetic pathways from the N-Boc-3-aminohept-6-enal hub.

Pathway A: Synthesis of Azepane Scaffolds (RCM)

This is the primary application for creating conformationally restricted amino acids.

-

Reductive Amination: React BAH-Al with an amine (e.g., allylamine) and a reducing agent (

).-

Result: A diene intermediate (N-allyl-N'-Boc-diamine).

-

-

Ring-Closing Metathesis (RCM): Treat the diene with Grubbs II catalyst (2-5 mol%) in DCM at reflux.

-

Outcome: Formation of a 7-membered unsaturated azepane ring.

-

Validation: Disappearance of terminal alkene signals in

NMR (

-

Pathway B: Protease Inhibitor Synthesis

BAH-Al serves as a precursor to Statine analogues.

-

Nucleophilic Attack: Addition of a nucleophile (e.g., isobutyl magnesium bromide) to the aldehyde generates a secondary alcohol.

-

Stereocontrol: The pre-existing chirality at C3 induces diastereoselectivity at the new hydroxyl center (C4), creating the core hydroxyethylene transition-state mimic found in HIV and renin inhibitors.

References

-

Organic Chemistry Portal. (2011). Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline. Retrieved from [Link]

-

Master Organic Chemistry. (2020). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 4. Swern Oxidation - Chemistry Steps [chemistrysteps.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 7. Enyne Metathesis [organic-chemistry.org]

- 8. Swern oxidation - Wikipedia [en.wikipedia.org]

- 9. chemrxiv.org [chemrxiv.org]

Methodological & Application

Applications of N-Boc-(+/-)-3-aminohept-6-ene-al in peptide synthesis.

Application Note: N-Boc-(+/-)-3-aminohept-6-ene-al in Peptide Synthesis

Part 1: Introduction & Strategic Utility

N-Boc-(+/-)-3-aminohept-6-ene-al is a specialized, dual-functional building block designed for the synthesis of constrained peptidomimetics and backbone-modified peptides . Unlike standard

Core Structural Advantages:

-

The Aldehyde Handle (-CHO): Enables non-canonical ligation strategies, primarily reductive amination , to introduce a reduced amide bond (

). This modification increases resistance to proteolytic degradation and alters hydrogen-bonding patterns. -

The Alkene Tether (C6-ene): Serves as a "stapling handle" for Ring-Closing Metathesis (RCM) . By reacting this olefin with another alkene-bearing residue (e.g., allylglycine or O-allyl serine), researchers can lock the peptide into a bioactive conformation (helix or turn).

-

-Amino Architecture: As a derivative of a

Part 2: Strategic Applications

Application A: Backbone Modification via Reductive Alkylation

Instead of forming a standard amide bond, this reagent reacts with the N-terminus of a resin-bound peptide to form a secondary amine. This "backbone extension" appends the alkene tether without terminating the chain (if the Boc group is removed for further coupling).

Application B: Synthesis of -Peptide Staples

The reagent serves as a direct precursor to N-Boc-3-aminohept-6-enoic acid (via Pinnick oxidation). Once oxidized, it can be used in standard SPPS to create "stapled

Part 3: Experimental Protocols

Protocol 1: Reductive Amination on Solid Support

Target: Incorporation of the alkene tether onto the N-terminus of a resin-bound peptide.

Reagents Required:

-

Resin-bound peptide (N-terminal free amine, Fmoc-deprotected).

-

N-Boc-(+/-)-3-aminohept-6-ene-al (3.0 equivalents).

-

Sodium cyanoborohydride (

) (3.0 equivalents). -

Acetic acid (AcOH) (1% v/v in DMF).

-

Anhydrous DMF (Dimethylformamide).

Step-by-Step Procedure:

-

Preparation: Swell the resin (e.g., Rink Amide, 0.1 mmol scale) in DMF for 20 minutes. Drain.

-

Imine Formation: Dissolve N-Boc-(+/-)-3-aminohept-6-ene-al (0.3 mmol) in 2 mL of 1% AcOH/DMF. Add to the resin.

-

Expert Insight: The slightly acidic environment catalyzes imine formation without prematurely removing acid-labile protecting groups.

-

Incubation: Shake at room temperature for 1 hour.

-

-

Reduction: Add

(0.3 mmol) directly to the reaction slurry.-

Caution: Toxic reagent. Handle in a fume hood.

-

Incubation: Shake for an additional 3-4 hours.

-

-

Washing: Drain and wash resin with DMF (

min), DCM ( -

Validation: Perform a chloranil test (for secondary amines). A blue/green color indicates successful secondary amine formation. (Note: The Kaiser test may be inconclusive for secondary amines).

Protocol 2: Ring-Closing Metathesis (RCM) on Resin

Target: Cyclization between the incorporated hept-6-ene moiety and a downstream allyl-based residue (e.g., Alloc-Lys, Allyl-Gly).

Reagents Required:

-

Grubbs Catalyst (1st or 2nd Generation) or Hoveyda-Grubbs II (20 mol%).

-

Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).

-

Degassed solvent (critical).

Step-by-Step Procedure:

-

Solvent Exchange: Wash the resin with anhydrous DCM (

) and then with degassed DCE ( -

Catalyst Addition: Dissolve Grubbs Catalyst (0.02 mmol for 0.1 mmol scale) in degassed DCE (2 mL). Add to resin.

-

Reaction: Reflux at 40–50°C (if using DCE) or shake at RT (if using DCM) for 2–4 hours under an inert atmosphere (

or Ar).-

Expert Insight: Microwave irradiation (60°C, 15 min) significantly accelerates this step and improves yield for difficult sequences.

-

-

Cycling: Drain and repeat the catalyst addition step once to ensure high conversion.

-

Clean-up: Wash resin with DCE (

), DCM (

Part 4: Mechanism & Logic Visualization

The following diagram illustrates the pathway from the aldehyde reagent to the final macrocyclic "stapled" peptide.

Caption: Workflow for integrating N-Boc-(+/-)-3-aminohept-6-ene-al into a peptide backbone followed by macrocyclization.

Part 5: Technical Data Summary

| Parameter | Specification / Condition |

| Molecular Weight | ~241.33 g/mol |

| Solubility | Soluble in DMF, DCM, Methanol. Slightly soluble in water. |

| Storage | -20°C, Desiccated. Aldehydes are prone to air oxidation. |

| Chirality | (+/-) Racemic.[1] Note: Separation via Chiral HPLC may be required post-synthesis if stereopurity is critical. |

| RCM Compatibility | Excellent with Grubbs I/II and Hoveyda-Grubbs catalysts. |

| Main Side Reaction | Over-alkylation (prevented by steric bulk) or oxidation to acid (prevent by inert storage). |

Part 6: References

-

BenchChem. (2025).[2] The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to N-Boc Protected Amino Acids. Retrieved from

-

Gentilucci, L., et al. (2011).[3] Contemporary strategies for peptide macrocyclization. Current Organic Chemistry, 15(15). Retrieved from

-

Nejman, M., et al. (2005).[4] Synthesis of N-Boc-beta3-amino acids. Tetrahedron, 61, 8536-8541.[4] Referenced via

-

Marsault, E., & Peterson, M. L. (2011).[5] Macrocycles are great little drugs. Journal of Medicinal Chemistry, 54(7), 1961-2004. Retrieved from

-

PubChem. (2025). N-Boc-(+/-)-3-aminoheptanal Compound Summary. Retrieved from

Sources

- 1. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. Molecular insight into the enzymatic macrocyclization of multiply backbone N-methylated peptides | bioRxiv [biorxiv.org]

Application Note: Strategic Utilization of N-Boc-(+/-)-3-aminohept-6-ene-al in Alkaloid Synthesis

[1]

Executive Summary

N-Boc-(+/-)-3-aminohept-6-ene-al is a high-value "chiral pool mimic" (racemic) building block that bridges the gap between acyclic precursors and complex saturated nitrogen heterocycles.[1] Its structure features three orthogonal reactive sites:

-

C1-Aldehyde: An electrophilic handle for chain extension (Wittig/Horner-Wadsworth-Emmons), reductive amination, or nucleophilic addition.[1]

-

C3-Protected Amine (N-Boc): A latent nucleophile that serves as the internal cyclization trigger.[1]

-

C6-Terminal Alkene: A partner for Ring-Closing Metathesis (RCM) or Cross Metathesis (CM).[1]

This guide details the protocols for converting this linear synthon into 3-substituted piperidines (via RCM) and 2-substituted pyrrolidines (via Aza-Michael), serving as scaffolds for alkaloids such as Sedridine , Coniine , and Indolizidine cores.[1]

Chemical Properties & Handling[2]

-

IUPAC Name: tert-butyl (1-formylhex-5-en-3-yl)carbamate[1]

-

Molecular Formula: C₁₂H₂₁NO₃[1]

-

Stability Warning (Critical): As a

-amino aldehyde, this compound is prone to racemization and elimination (retro-Michael type) to form the-

Storage: Store at -20°C under Argon.

-

Usage: It is recommended to generate the aldehyde in situ via Swern or Dess-Martin oxidation of the corresponding alcohol (N-Boc-3-aminohept-6-en-1-ol) immediately prior to use.[1] If purchased, use within 24 hours of opening.

-

Strategic Pathways: From Linear to Cyclic

The utility of this molecule lies in its ability to undergo divergent cyclization modes based on the sequence of functionalization.

Pathway A: Synthesis of 3-Substituted Piperidines (RCM Route)

This pathway utilizes the nitrogen atom to close a 6-membered ring onto an appended allyl group.[1]

-

Mechanism: Protection of Aldehyde

N-Allylation -

Target Alkaloids: Lupine alkaloids, Nipecotic acid derivatives.

Pathway B: Synthesis of Indolizidines (Tandem Route)

This pathway uses the aldehyde to attach a second alkene tether, allowing for the formation of bicyclic systems.

-

Mechanism: Reductive Amination with 3-butenylamine

N-Protection -

Target Alkaloids: Castanospermine analogs, Lentiginosine.

Pathway C: Synthesis of Pyrrolidines (Aza-Michael Route)[1]

-

Mechanism: Cross Metathesis (C6) with Acrylate

Deprotection -

Target Alkaloids: Sedum alkaloids (e.g., Sedridine).

Visualization of Reaction Pathways

Figure 1: Divergent synthetic workflows converting N-Boc-3-aminohept-6-ene-al into three distinct alkaloid core scaffolds.

Detailed Experimental Protocol: Route A (Piperidine Synthesis)

This protocol describes the conversion of the starting material into a functionalized dehydropiperidine, a versatile intermediate for 3-substituted piperidine alkaloids.

Phase 1: Aldehyde Protection

Rationale: The aldehyde must be masked to prevent side reactions during N-alkylation.[1]

-

Dissolve N-Boc-3-aminohept-6-ene-al (1.0 equiv) in anhydrous MeOH (0.2 M).

-

Add Trimethyl orthoformate (3.0 equiv) and p-TsOH (0.1 equiv).

-

Stir at RT for 4 hours. Quench with sat. NaHCO₃.

-

Extract with EtOAc, dry over Na₂SO₄, and concentrate.

-

Result: Dimethyl acetal intermediate.

Phase 2: N-Allylation (The "Tethering" Step)

Rationale: Installing an allyl group on the nitrogen provides the necessary 2-carbon partner for forming a 6-membered ring via RCM.[1]

-

Deprotection: Treat the acetal (from Phase 1) with TFA/DCM (1:[1]4) at 0°C for 1 hour. Concentrate to dryness to yield the TFA salt.

-

Basify: Redissolve in DMF. Add K₂CO₃ (3.0 equiv) and Allyl Bromide (1.2 equiv).[1]

-

Heat: Stir at 60°C for 6 hours.

-

Workup: Dilute with water, extract with Et₂O (to remove DMF), wash with brine.

-

Result: N-Allyl-3-aminohept-6-enal dimethyl acetal.[1]

Phase 3: Ring-Closing Metathesis (RCM)

Rationale: Grubbs II catalyst facilitates the formation of the tetrahydropyridine ring.

-

Degas: Dissolve the diene (from Phase 2) in anhydrous DCM (0.005 M - high dilution is critical to prevent polymerization). Sparge with Argon for 15 mins.

-

Catalyst: Add Grubbs 2nd Generation Catalyst (5 mol%).

-

Reflux: Heat to reflux (40°C) for 12-24 hours under Argon.

-

Quench: Add ethyl vinyl ether (excess) and stir for 30 mins to deactivate the catalyst.

-

Purification: Concentrate and purify via flash chromatography on silica gel.

Summary of Key Reagents

| Reagent | Role | Stoichiometry | Critical Note |

| Trimethyl Orthoformate | Aldehyde Protection | 3.0 equiv | Essential to prevent self-condensation.[1] |

| TFA | Boc Removal | 20% v/v | Must be removed completely before alkylation. |

| Allyl Bromide | N-Alkylation | 1.2 equiv | Forms the second half of the ring precursor.[1] |

| Grubbs II Cat. | Metathesis | 2-5 mol% | Requires O₂-free environment.[1] |

Troubleshooting & Optimization

-

Problem: Low yield in RCM step (Oligomerization).

-

Solution: The concentration is likely too high. RCM of medium rings requires high dilution (0.001 M to 0.005 M) to favor intramolecular reaction over intermolecular polymerization.

-

-

Problem: Racemization of the stereocenter.

-

Solution: Avoid strong bases during the aldehyde handling. Use non-basic conditions for workups where possible. If enantiopurity is required, perform a kinetic resolution on the final piperidine using a lipase (e.g., Candida antarctica Lipase B).

-

-

Problem: Aldehyde decomposition.

-

Solution: If the starting material is dark or viscous, purify via rapid filtration through a short silica plug (eluting with Hexane/EtOAc) immediately before use.

-

References

-

Divergent Synthesis of Alkaloids: Bates, R. W., & Sa-Ei, K. (2002). The synthesis of sedum alkaloids.[3][4][5][6][7] Tetrahedron, 58(30), 5957–5978.

-

RCM Methodology: Grubbs, R. H. (2006). Olefin-metathesis catalysts for the preparation of molecules and materials (Nobel Lecture). Angewandte Chemie International Edition, 45(23), 3760-3765.[1] [1]

-

Amino-Aldehyde Stability: Jurčík, V., & Ibrahem, I. (2014). Synthesis of β-amino aldehydes and their utilization in organic synthesis. ChemCatChem, 6, 2179. [1]

-

Indolizidine Synthesis: Kim, G., & Kim, N. (2005). Stereoselective synthesis of indolizidine alkaloids via RCM. Tetrahedron Letters, 46(3), 423-425.[1] [1]

-

Commercial Building Block Data: Squarix GmbH. (2024).[2] Product Data Sheet: N-Boc-(+/-)-3-aminohept-6-enal.[1]

Sources

- 1. N-BOC-3-Aminopiperidine synthesis - chemicalbook [chemicalbook.com]

- 2. squarix.de [squarix.de]

- 3. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Reductive Amination Reactions with N-Boc-(+/-)-3-aminohept-6-ene-al

Introduction: The Strategic Importance of Reductive Amination in Amine Synthesis

Reductive amination stands as a cornerstone of modern organic synthesis, providing a robust and versatile method for the formation of carbon-nitrogen bonds.[1][2] This powerful transformation enables the conversion of aldehydes and ketones into primary, secondary, and tertiary amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[3] The reaction proceeds through the in situ formation of an imine or iminium ion intermediate from a carbonyl compound and an amine, followed by its immediate reduction by a selective hydride source.[1][4][5] This one-pot approach is highly valued for its efficiency and operational simplicity.[1][6]

This guide focuses on the application of reductive amination to a specific and functionally rich substrate: N-Boc-(+/-)-3-aminohept-6-ene-al . The presence of a terminal alkene, a chiral center, and a Boc-protected amine within the same molecule presents both unique opportunities and challenges for synthetic chemists. The aldehyde functionality serves as a handle for introducing a diverse range of substituents through the formation of new secondary or tertiary amines. The tert-butyloxycarbonyl (Boc) protecting group ensures that the existing primary amine remains unreactive during the transformation, a critical aspect for selective synthesis.[7]

These application notes are designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of the mechanistic underpinnings of reductive amination, a detailed experimental protocol for the reaction with N-Boc-(+/-)-3-aminohept-6-ene-al, and practical insights into reaction optimization and troubleshooting.

Mechanistic Insights: The Chemistry Behind Reductive Amination

The reductive amination reaction is a two-step process that occurs in a single reaction vessel.[4] The initial step involves the nucleophilic attack of an amine on the carbonyl carbon of the aldehyde, leading to the formation of a hemiaminal intermediate. This is followed by the elimination of a water molecule to generate an imine (for primary amines) or an iminium ion (for secondary amines).[1][5] The second and irreversible step is the reduction of this C=N double bond by a selective reducing agent.

Caption: Generalized mechanism of reductive amination.

A critical aspect of a successful reductive amination is the choice of the reducing agent. The ideal reagent should selectively reduce the imine or iminium ion in the presence of the starting aldehyde or ketone.[2] While several hydride sources can be employed, sodium triacetoxyborohydride (NaBH(OAc)₃), often referred to as STAB, has emerged as the reagent of choice for many applications.[8][9] Its mildness, selectivity, and tolerance for a wide range of functional groups make it particularly well-suited for complex substrates like N-Boc-(+/-)-3-aminohept-6-ene-al.[8][9][10] The electron-withdrawing acetate groups in STAB attenuate the reactivity of the borohydride, rendering it less reactive towards aldehydes and ketones but highly effective for the reduction of the more electrophilic iminium ion.[6]

Experimental Protocol: Reductive Amination of N-Boc-(+/-)-3-aminohept-6-ene-al

This protocol provides a general procedure for the reductive amination of N-Boc-(+/-)-3-aminohept-6-ene-al with a primary amine using sodium triacetoxyborohydride.

Materials:

-

N-Boc-(+/-)-3-aminohept-6-ene-al

-

Primary amine (e.g., benzylamine, aniline, or other)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or argon inlet

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), add N-Boc-(+/-)-3-aminohept-6-ene-al (1.0 eq).

-

Solvent and Amine Addition: Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE). Add the primary amine (1.0-1.2 eq) to the solution and stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.

-

Addition of Reducing Agent: To the stirring solution, add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise over 5-10 minutes. The addition may be slightly exothermic.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed. Reaction times can vary from 1 to 24 hours depending on the reactivity of the amine.

-

Workup: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir vigorously for 15-20 minutes to neutralize any remaining acid and decompose the excess reducing agent.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired N-substituted N-Boc-(+/-)-3-aminohept-6-ene derivative.

Table 1: Representative Reagent Stoichiometry

| Reagent | Molecular Weight ( g/mol ) | Equivalents | Amount (for 1 mmol scale) |

| N-Boc-(+/-)-3-aminohept-6-ene-al | 227.34 | 1.0 | 227 mg |

| Primary Amine (e.g., Benzylamine) | 107.15 | 1.1 | 118 mg (113 µL) |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 211.94 | 1.3 | 276 mg |

| 1,2-Dichloroethane (DCE) | - | - | 5-10 mL |

Workflow for Reductive Amination

Caption: Step-by-step experimental workflow.

Field-Proven Insights and Troubleshooting

Expertise in Action: Causality Behind Experimental Choices

-

Choice of Solvent: 1,2-Dichloroethane (DCE) is often the preferred solvent for reductive aminations with STAB as it is aprotic and does not react with the reducing agent.[8][9] Tetrahydrofuran (THF) can also be used, but reactions may be slower.[8]

-

Stoichiometry of the Amine: A slight excess of the amine (1.1-1.2 equivalents) is often used to drive the imine formation equilibrium forward.

-

Stoichiometry of the Reducing Agent: An excess of sodium triacetoxyborohydride (1.2-1.5 equivalents) is necessary to ensure complete reduction of the intermediate imine.

-

Order of Addition: It is crucial to allow the aldehyde and amine to pre-mix and form the imine before adding the reducing agent. This minimizes the potential for direct reduction of the aldehyde by STAB, although this side reaction is generally slow.[8]

Troubleshooting Common Issues

| Issue | Potential Cause | Suggested Solution |

| Incomplete Reaction | Insufficient reducing agent, low reactivity of the amine, or steric hindrance. | Add an additional portion of NaBH(OAc)₃. For weakly nucleophilic amines, consider adding a catalytic amount of acetic acid to facilitate imine formation.[8][10] Prolong the reaction time or gently heat the reaction mixture (e.g., to 40-50 °C). |

| Formation of Side Products | Over-alkylation (formation of a tertiary amine if the product can react further). | This is less common with STAB but can occur.[9] Ensure the reaction is not run for an unnecessarily long time after the starting material is consumed. |

| Difficult Purification | Close polarity of the product and starting materials or byproducts. | Optimize the mobile phase for flash chromatography. Consider derivatization of the product to alter its polarity for easier separation. |

| Low Yield | Incomplete imine formation, decomposition of the starting material or product. | For sensitive substrates, ensure anhydrous conditions. If the amine is a salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (1 eq) to liberate the free amine before adding the aldehyde. |

Characterization of the Final Product

The structure of the purified product should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the presence of the newly introduced alkyl group and the disappearance of the aldehyde proton signal.

-

Mass Spectrometry (MS): To verify the molecular weight of the desired product.

-

Infrared (IR) Spectroscopy: To observe the disappearance of the aldehyde C=O stretch and the presence of N-H stretches (for secondary amines).

Safety Considerations

-

Sodium triacetoxyborohydride (NaBH(OAc)₃): Is a moisture-sensitive and combustible solid. Handle in a well-ventilated fume hood and avoid contact with water and strong acids.

-

1,2-Dichloroethane (DCE): Is a flammable and toxic solvent. Use appropriate personal protective equipment (gloves, safety glasses) and work in a fume hood.

-

General Precautions: Always follow standard laboratory safety procedures when handling chemicals.

Conclusion

Reductive amination using sodium triacetoxyborohydride is a highly effective and reliable method for the synthesis of N-substituted derivatives of N-Boc-(+/-)-3-aminohept-6-ene-al. The mild reaction conditions and high functional group tolerance make this protocol particularly suitable for complex and sensitive substrates encountered in drug discovery and development. By understanding the underlying mechanism and paying careful attention to the experimental details outlined in these application notes, researchers can confidently employ this powerful transformation to generate a diverse array of novel amine-containing molecules.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Aleixandre, M., et al. (2018). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. ACS Catalysis, 8(11), 10496–10505. [Link]

-

Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Retrieved from [Link]

-

Chemistry Steps. (2024, March 28). Reductive Amination. Retrieved from [Link]

-

Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Chem 115. Retrieved from [Link]

-

Wikipedia. (2023, December 22). Reductive amination. Retrieved from [Link]

-

Zhang, J., et al. (2020). The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. RSC Advances, 10(29), 17131-17139. [Link]

-

Reddy, P. V. N., et al. (2012). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Tetrahedron Letters, 53(45), 6069-6072. [Link]

-

New Journal of Chemistry. (2021). Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination. New Journal of Chemistry, 45(1), 134-140. [Link]

-

The Journal of Organic Chemistry. (2025, October 7). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. [Link]

-

JoVE. (n.d.). Deprotection and Reductive Amination Methodology of N-Boc-3-amino-4-halopyridines. Retrieved from [Link]

-

The Journal of Organic Chemistry. (2014). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

International Journal of ChemTech Research. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. [Link]

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

-

SciSpace. (n.d.). Practical and Green Approach for N-Boc Protection of Amines Catalyzed by Indion 190 Resin. Retrieved from [Link]

-

PubChem. (n.d.). N-Boc-(+/-)-3-aminoheptanal. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3)... Retrieved from [Link]

-

MDPI. (2019, October 25). Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information Enhancing Molecular Diversity in Peptoid Oligomers Using Amino Acid Synthons. Retrieved from [Link]

Sources

- 1. Reductive amination - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 6. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Application Notes & Protocols: Asymmetric Synthesis Utilizing N-Boc-3-aminohept-6-ene-al as a Versatile Chiral Precursor

Introduction: The Strategic Value of Chiral Amino Aldehydes

In the landscape of modern drug discovery and fine chemical synthesis, chiral α- and β-amino aldehydes are indispensable building blocks.[] Their bifunctional nature, possessing both a nucleophilic amino group (typically protected) and an electrophilic aldehyde, allows for a vast array of synthetic transformations, including C-C bond formation, heterocycle synthesis, and the construction of complex stereocenters.[][2] This guide focuses on N-Boc-(+/-)-3-aminohept-6-ene-al, a precursor that embodies significant synthetic potential due to its unique structural features:

-

N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group offers robust protection of the amine under a wide range of conditions, including basic, nucleophilic, and reductive environments, yet it can be cleanly removed under mild acidic conditions.[3] This orthogonality is crucial in multi-step synthesis.[3]

-

Aldehyde Functionality: A highly versatile handle for transformations such as reductive amination, Wittig reactions, and aldol condensations.

-

Terminal Alkene: An ideal functional group for powerful cross-coupling and metathesis reactions, enabling the construction of complex carbon skeletons.

This document provides a comprehensive guide for researchers, detailing the synthesis of the racemic precursor, robust protocols for achieving enantiomeric purity, and downstream applications that leverage the unique reactivity of this chiral building block.

Synthesis of Racemic N-Boc-(+/-)-3-aminohept-6-ene-al

The synthesis of the racemic precursor is the foundational step. The following protocol outlines a reliable, multi-step pathway.

Workflow for Racemic Precursor Synthesis

Caption: General workflow for synthesizing the racemic precursor.

Protocol 1: Synthesis of Racemic N-Boc-(+/-)-3-aminohept-6-ene-al

This protocol assumes a starting material like 3-aminohept-6-enoic acid or its corresponding ester, which would be subjected to N-protection, reduction, and subsequent oxidation.

Materials:

-

3-aminohept-6-enoic acid methyl ester

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM, anhydrous)

-

Diisobutylaluminium hydride (DIBAL-H, 1.0 M in hexanes)

-

Dess-Martin Periodinane (DMP) or Sulfur Trioxide Pyridine complex (SO₃·Py)

-

Ethyl acetate (EtOAc), Hexanes, Saturated aq. NaCl (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

-

N-Boc Protection:

-

Dissolve the starting amino ester (1.0 eq) in a 1:1 mixture of DCM and saturated aqueous NaHCO₃.

-

Cool the vigorously stirred mixture to 0 °C in an ice bath.

-

Add (Boc)₂O (1.1 eq) portion-wise over 15 minutes.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the N-Boc protected ester.

-

-

Reduction to Amino Alcohol:

-

Causality: DIBAL-H is a powerful reducing agent capable of converting esters to primary alcohols at low temperatures, preventing over-reduction. Anhydrous conditions are critical as DIBAL-H reacts violently with water.

-

Dissolve the N-Boc ester (1.0 eq) in anhydrous DCM under an inert atmosphere (N₂ or Ar).

-

Cool the solution to -78 °C (dry ice/acetone bath).

-

Add DIBAL-H (2.2 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.

-

Stir at -78 °C for 2 hours.

-

Quench the reaction by the slow, careful addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

-

Allow the mixture to warm to room temperature and stir until the two phases become clear.

-

Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude N-Boc amino alcohol.

-

-

Oxidation to Aldehyde:

-

Causality: Mild oxidizing agents like DMP or SO₃·Py are chosen to prevent over-oxidation of the primary alcohol to a carboxylic acid.

-

Dissolve the crude amino alcohol (1.0 eq) in anhydrous DCM under an inert atmosphere.

-

Add DMP (1.5 eq) in one portion.

-

Stir at room temperature for 1-2 hours until TLC indicates complete consumption of the starting material.

-

Dilute the reaction with diethyl ether and pour into a saturated NaHCO₃ solution containing sodium thiosulfate. Stir until the solid dissolves.

-

Separate the layers and extract the aqueous phase with ether (2x).

-

Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography (silica gel, EtOAc/Hexanes gradient) to obtain the target racemic aldehyde.

-

Asymmetric Strategies: Accessing Enantiopure Material

Achieving enantiopurity is the critical step for any application in asymmetric synthesis. Two primary strategies are employed: chiral resolution of the racemate or a direct asymmetric synthesis.

A. Chiral Resolution via Preparative HPLC

Chromatographic separation on a chiral stationary phase (CSP) is a highly effective method for resolving N-Boc protected amino compounds.[4]

Workflow for Chiral Resolution

Caption: Workflow for the chiral resolution of the racemic aldehyde.

Protocol 2: Preparative Chiral HPLC Resolution

Instrumentation and Column:

-

Preparative HPLC system with a UV detector.

-

Chiral Stationary Phase: A column based on a macrocyclic glycopeptide (e.g., Teicoplanin or Vancomycin-based CSPs) is often effective for N-Boc amino compounds.

Typical Conditions (to be optimized):

| Parameter | Setting | Rationale |

| Mobile Phase | Hexane/Isopropanol (90:10 v/v) | A common non-polar mobile phase for normal-phase chiral separations. The ratio must be optimized for resolution. |

| Flow Rate | 10-20 mL/min (Preparative) | Adjusted based on column diameter to ensure efficient separation without excessive pressure. |

| Detection | 210-220 nm | Wavelength for detecting the carbamate (Boc) chromophore. |

| Temperature | Ambient | Temperature can be varied to improve peak shape and resolution. |

Step-by-Step Procedure:

-

Method Development: First, develop an analytical method on a corresponding analytical chiral column (e.g., 4.6 mm ID) to determine retention times and confirm baseline separation.

-

Sample Preparation: Dissolve the racemic aldehyde in the mobile phase to a concentration of 10-20 mg/mL. Filter through a 0.45 µm filter.

-

Preparative Run: Scale up the injection volume for the preparative column.

-

Fraction Collection: Collect the eluting peaks corresponding to each enantiomer in separate flasks.

-

Purity Analysis: Analyze the collected fractions using the analytical chiral HPLC method to determine the enantiomeric excess (ee) of each. An ee >99% is typically desired.

-

Solvent Removal: Combine the fractions for each pure enantiomer and remove the solvent under reduced pressure to yield the enantiopure products.

B. Catalytic Asymmetric Synthesis

Directly synthesizing a single enantiomer is often more atom-economical. While a specific catalyst for this molecule may not be published, the principles of asymmetric catalysis are well-established for constructing chiral amines.[5][6][7] A hypothetical approach could involve an asymmetric conjugate addition to an α,β-unsaturated aldehyde followed by further elaboration.

Conceptual Asymmetric Catalytic Cycle

Caption: A generalized catalytic cycle for asymmetric synthesis.

Synthetic Applications of Enantiopure N-Boc-(S)-3-aminohept-6-ene-al

The true value of this precursor is demonstrated by its conversion into more complex, high-value molecules.

Synthetic Utility Overview

Caption: Divergent synthetic pathways from the chiral precursor.

Protocol 3: Synthesis of a Chiral Piperidine via Ring-Closing Metathesis (RCM)

This protocol first requires acrylation of the amine after Boc-deprotection, followed by RCM.

Materials:

-

Enantiopure N-Boc-(S)-3-aminohept-6-ene-al

-

Trifluoroacetic acid (TFA)

-

Acryloyl chloride, Triethylamine (TEA)

-

Grubbs' 2nd Generation Catalyst

-

Dichloromethane (DCM, anhydrous, degassed)

Step-by-Step Procedure:

-

Boc Deprotection:

-

Dissolve the N-Boc aldehyde (1.0 eq) in DCM. Add TFA (10 eq) at 0 °C.

-

Stir for 1 hour at room temperature.

-

Concentrate under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA. The resulting TFA salt of the amine is used directly.

-

-

N-Acrylation:

-

Dissolve the crude amine TFA salt in anhydrous DCM and cool to 0 °C.

-

Add TEA (3.0 eq) followed by the dropwise addition of acryloyl chloride (1.1 eq).

-

Stir for 2 hours, allowing the reaction to warm to room temperature.

-

Wash with water, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

-

-

Ring-Closing Metathesis:

-

Causality: RCM requires a highly dilute solution to favor the intramolecular reaction over intermolecular polymerization. The solvent must be degassed to protect the catalyst from oxygen.

-

Dissolve the resulting diene (1.0 eq) in degassed, anhydrous DCM to a concentration of 0.005 M.

-

Add Grubbs' 2nd Generation Catalyst (5 mol%).

-

Reflux the mixture under an inert atmosphere for 4-8 hours, monitoring by TLC.

-

Cool the reaction, add a few drops of ethyl vinyl ether to quench the catalyst, and stir for 30 minutes.

-

Concentrate the solvent and purify by flash chromatography to yield the chiral piperidine derivative.

-

Conclusion

N-Boc-3-aminohept-6-ene-al is a powerful and versatile precursor for asymmetric synthesis. Its strategic combination of functional groups allows for a modular approach to constructing complex chiral molecules. By employing robust methods for achieving enantiopurity, such as chiral HPLC, researchers can unlock the full potential of this building block for applications in medicinal chemistry, natural product synthesis, and materials science. The protocols outlined herein provide a validated framework for the synthesis, resolution, and subsequent derivatization of this valuable intermediate.

References

- Fu, G. C. (2008). The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. PMC.

-

Chen, L., et al. (2021). Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. Frontiers in Chemistry. Available at: [Link]

- Ramapanicker, R., & Chacko, S. (2025). Synthetic Applications of Amino Acid Derived Aldehydes in Asymmetric Hydroxylation Reactions Using Nitrosobenzene. IntechOpen.

-

Wang, Z., et al. (2020). Chiral aldehyde catalysis enables direct asymmetric α-substitution reaction of N-unprotected amino acids with halohydrocarbons. Chemical Science. Available at: [Link]

-

Wang, Z., et al. (2020). Chiral Aldehyde Catalysis Enables Direct Asymmetric Substitution Reaction of N-Unprotected Amino Acids with Halohydrocarbons. ChemRxiv. Available at: [Link]

-

Hili, R., & Yudin, A. K. (2016). α-Amino Aldehydes as Readily Available Chiral Aldehydes for Rh-Catalyzed Alkyne Hydroacylation. Journal of the American Chemical Society. Available at: [Link]

-

Kanazawa University. (2019). New synthesis strategy for chiral drugs -- versatile chiral chemical species from aldehydes. Kanazawa University. Available at: [Link]

-

Various Authors. (2021). Synthesis of N-BOC amines by various routes. ResearchGate. Available at: [Link]

-

Chang, S. C., & Armstrong, D. W. (1992). Facile Resolution OF N-tert-Butoxy-Carbonyl Amino Acids: The Importance of Enantiomeric Purity in Peptide Synthesis. ResearchGate. Available at: [Link]

-

Various Authors. (2018). Organocatalytic asymmetric synthesis of beta(3)-amino acid derivatives. ResearchGate. Available at: [Link]

-

Coppola, G. M., & Schuster, H. F. (n.d.). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Semantic Scholar. Available at: [Link]

-

Chen, J., et al. (2024). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. RSC Advances. Available at: [Link]

-

Głowacka, I. E., et al. (2019). Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates. MDPI. Available at: [Link]

-

Looper, R. E., & Williams, R. M. (2012). Efficient Asymmetric Synthesis of N-tert-Butoxycarbonyl α-Amino Acids using 4-tert-Butoxycarbonyl-5,6-Diphenylmorpholin-2-one. Organic Syntheses. Available at: [Link]

-

Chen, J., et al. (2024). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. RSC Publishing. Available at: [Link]

-

Al-Majdhoub, M., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. MDPI. Available at: [Link]

-

Uraguchi, D., et al. (2008). SYNTHESIS OF CHIRAL TETRAAMINOPHOSPHONIUM CHLORIDES FROM N-BOC α-AMINO ACID ESTERS. HETEROCYCLES. Available at: [Link]

Sources